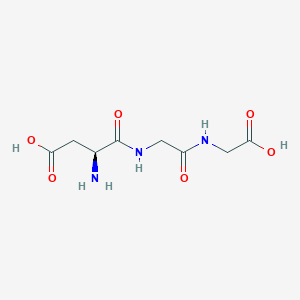

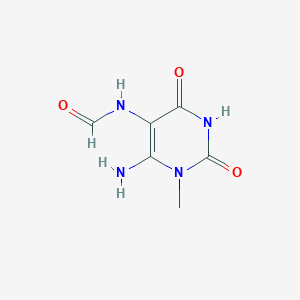

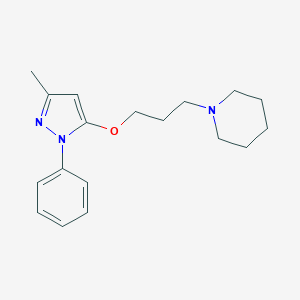

![molecular formula C7H11N3O2 B084146 1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン CAS No. 13625-39-3](/img/structure/B84146.png)

1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン

概要

説明

1,3,8-Triazaspiro[4.5]decane-2,4-dione, also known as 1,3,8-TPD, is a novel cyclic organic compound with a unique spirocyclic structure. It has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,3,8-TPD.

科学的研究の応用

デルタオピオイド受容体作動薬

“1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン”誘導体は、デルタオピオイド受容体作動薬の新規ケモタイプとして同定されました . デルタオピオイド受容体は、神経学的および精神医学的疾患の潜在的な標的です . しかし、デルタオピオイド受容体作動薬は、重要な第II相臨床試験で有効であることが証明されたものはまだありません . 新たに発見されたケモタイプは、非常に効果的なβ-アレスチンリクルーターであるSNC80などの分子とは対照的です .

神経学的疾患の治療

“1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン”が標的とするデルタオピオイド受容体は、神経学的疾患の標的として可能性を秘めています . これには、アルツハイマー病、パーキンソン病、多発性硬化症などの病状が含まれます。

精神医学的疾患の治療

同様に、デルタオピオイド受容体は、精神医学的疾患の治療のための潜在的な標的でもあります . これらには、うつ病、不安障害、双極性障害、統合失調症などの病状が含まれる可能性があります。

疼痛管理

最も強力な作動薬ヒット化合物は、167の他のGPCRのパネルに対してデルタオピオイド受容体に選択的で、Gタンパク質シグナル伝達にわずかにバイアスがかかっており、C57BL/6雄と雌のマウスの完全フロイントアジュバントモデルの炎症性疼痛において抗アロダイニア効果を発揮します . これは、疼痛管理における潜在的な用途を示唆しています。

創薬と開発

“1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン”を新規デルタオピオイド受容体作動薬ケモタイプとして発見したことで、創薬と開発のための新しい道が開かれました . デルタオピオイド受容体を標的とする薬剤の開発のための新しい足場を提供します。

ハイスループットスクリーニング

“1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン”を新規デルタオピオイド受容体作動薬として同定したのは、小規模なハイスループットスクリーニングアッセイによるものです . これは、新規薬剤候補の同定のためのハイスループットスクリーニングアッセイにおける潜在的な用途を強調しています。

作用機序

Target of Action

The primary target of 1,3,8-Triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) and hold potential as a target for various neurological and psychiatric disorders .

Mode of Action

1,3,8-Triazaspiro[4.5]decane-2,4-dione acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, which is based on docking and molecular dynamic simulation . The compound’s interaction with the DOR leads to a bias towards G-protein signaling .

Biochemical Pathways

The activation of DORs by 1,3,8-Triazaspiro[4.5]decane-2,4-dione affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a crucial role in pain perception and the body’s response to stress and anxiety.

Pharmacokinetics

The pharmacokinetic properties of 1,3,8-Triazaspiro[4The compound’s selectivity for the dor over a panel of 167 other gpcrs suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The activation of DORs by 1,3,8-Triazaspiro[4.5]decane-2,4-dione has anti-allodynic efficacy, meaning it can reduce pain sensitivity . This has been demonstrated in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Safety and Hazards

生化学分析

Biochemical Properties

1,3,8-Triazaspiro[4.5]decane-2,4-dione interacts with delta opioid receptors, which are a type of G-protein coupled receptors (GPCRs) . The compound appears to bind to the orthosteric site of these receptors based on docking and molecular dynamic simulation . This interaction is selective for the delta opioid receptor over a panel of 167 other GPCRs .

Cellular Effects

In cellular processes, 1,3,8-Triazaspiro[4.5]decane-2,4-dione has shown to have anti-allodynic efficacy, which means it can reduce pain sensitivity . This effect was observed in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . The compound’s interaction with delta opioid receptors influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,3,8-Triazaspiro[4.5]decane-2,4-dione involves binding interactions with biomolecules, specifically delta opioid receptors . The compound is slightly biased towards G-protein signaling, which suggests that it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its anti-allodynic efficacy suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,3,8-Triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models

特性

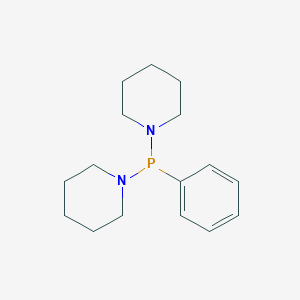

IUPAC Name |

1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSWSISJJJDBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276240 | |

| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13625-39-3 | |

| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes []. These enzymes normally tag HIF for degradation under normoxic conditions. By inhibiting HIF PHD1-3, these compounds stabilize HIF, leading to increased erythropoietin (EPO) production and potentially serving as a treatment for anemia [].

ANone: While specific spectroscopic data is not provided in the provided abstracts, the molecular formula for the base structure is C8H13N3O2, and the molecular weight is 183.21 g/mol. The structure consists of a spirohydantoin (a 1,3,8-triazaspiro[4.5]decane-2,4-dione) core, which can be further substituted at various positions to modulate its pharmacological properties.

A: Research has shown that a 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative (TTDD) can be incorporated into polyacrylonitrile nanofibers through electrospinning, demonstrating material compatibility []. Additionally, TTDD has been successfully incorporated into polyvinyl chloride (PVC) nanowebs, showcasing its versatility in material integration for potential medical applications [].

ANone: The provided research does not mention catalytic properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione or its derivatives. The primary focus is on its biological activity.

A: Research on 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as HIF PHD inhibitors highlights that introducing acidic functionality effectively mitigated off-target activity at the hERG potassium channel []. Furthermore, optimizing the structure successfully minimized undesired alanine aminotransferase (ALT) liver enzyme upregulation, achieving a favorable on-target versus off-target profile [].

A: While specific stability data is not provided, research indicates that 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives can be formulated into nanofibers and rendered antimicrobial by chlorination with hypochlorite solution, suggesting potential for controlled release and long-term stability [, ].

A: Research indicates that optimization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives led to improved pharmacokinetic properties, including good PK in preclinical species []. These compounds exhibit a short-acting pharmacodynamic profile, resulting in a rapid and robust upregulation of erythropoietin (EPO) in multiple preclinical models [].

A: Research has shown that a novel 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain []. Other derivatives, designed as HIF PHD inhibitors, have been shown to robustly increase erythropoietin levels in vivo across multiple preclinical species [].

ANone: The provided research does not mention any specific resistance or cross-resistance mechanisms for 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives.

A: While detailed toxicological data is not provided in the abstracts, one study mentions that optimization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives successfully mitigated the undesired upregulation of alanine aminotransferase (ALT) liver enzymes, suggesting improved safety profiles [].

A: One study highlights the incorporation of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative into nanofibers, which can be further chlorinated to impart antimicrobial properties []. This approach suggests potential for targeted delivery and controlled release applications.

ANone: The provided research does not specifically mention biomarkers or diagnostics related to 1,3,8-Triazaspiro[4.5]decane-2,4-dione or its derivatives.

ANone: The provided research mentions several analytical techniques used to characterize 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives and their formulations. These include:

- Scanning Electron Microscopy (SEM): Used to analyze the morphology and fiber diameter of electrospun nanofibers containing 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives [, ].

- Fourier-transform infrared spectroscopy (FTIR): Employed to investigate the chemical structures of polyvinyl chloride (PVC) nanowebs incorporating 1,3,8-Triazaspiro[4.5]decane-2,4-dione [].

- Thermogravimetric analysis (TGA): Utilized to evaluate the thermal characteristics of PVC nanowebs containing 1,3,8-Triazaspiro[4.5]decane-2,4-dione [].

- ASTM 2149 procedure: Applied to assess the antibacterial activity of chlorinated nanowebs incorporating 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。